(2E)-3-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid
Description
“(2E)-3-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid” is a synthetic organic compound featuring a propenoic acid backbone ((2E)-prop-2-enoic acid) conjugated to a substituted phenyl ring. Key structural attributes include:
- Phenyl substituents: 3-(Azepan-1-ylsulfonyl): A seven-membered azepane ring linked via a sulfonyl group. 4-Methyl: A simple alkyl substituent that enhances lipophilicity and may influence electronic effects on the aromatic ring.
The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors sensitive to sulfonamide derivatives. Its synthesis likely involves coupling azepane sulfonyl chloride with a pre-functionalized phenylpropenoic acid intermediate.
Properties
IUPAC Name |
(E)-3-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-13-6-7-14(8-9-16(18)19)12-15(13)22(20,21)17-10-4-2-3-5-11-17/h6-9,12H,2-5,10-11H2,1H3,(H,18,19)/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKRUYFECKPSNI-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid typically involves multiple steps:
Formation of the azepane ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.
Sulfonylation: The azepane ring is then sulfonylated using reagents such as sulfonyl chlorides under basic conditions.
Coupling with the phenyl ring: The sulfonylated azepane is coupled with a methyl-substituted phenyl ring through a suitable coupling reaction, such as a Suzuki or Heck reaction.
Formation of the propenoic acid moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction reactions may target the propenoic acid moiety or the sulfonyl group.
Substitution: The phenyl ring and the azepane ring can undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the propenoic acid or sulfonyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Materials Science:
Biology
Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use as a therapeutic agent due to its unique structure and functional groups.
Industry
Chemical Industry: Applications in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of (2E)-3-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of α,β-unsaturated carboxylic acids with substituted phenyl groups. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights :
Electronic Effects: The azepane sulfonyl group in the target compound is less electron-withdrawing compared to the trifluoromethyl () or nitro () groups. This may reduce the acidity of the propenoic acid moiety compared to these analogs.
Steric and Hydrophobic Properties :
- The azepane ring introduces significant steric hindrance, which may limit access to flat binding pockets compared to smaller substituents like ethylsulfamoyl ().
- The 4-methyl group enhances lipophilicity (logP ~2.5 estimated), whereas bis-sulfamoyl derivatives () are more polar, favoring aqueous solubility.
Biological Activity: Bibenzyl analogs () with anti-tumor activity highlight the importance of conjugated systems for cytotoxicity. The target compound’s α,β-unsaturated acid may similarly interact with cellular nucleophiles.
Crystallographic and Conformational Analysis :
Biological Activity
(2E)-3-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid, also known by its chemical structure and CAS number 325694-53-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C16H21NO5S
- Molecular Weight: 339.41 g/mol
- IUPAC Name: (E)-3-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs): This compound may modulate the activity of GPCRs, which are crucial in many physiological processes. It can influence pathways related to inflammation, pain perception, and metabolic regulation .
- Enzyme Inhibition: The sulfonyl group in the compound may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to inhibition or alteration of enzyme activity .
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. The azepane ring and the sulfonyl group may enhance the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Antimicrobial Properties
Preliminary studies have shown that this compound exhibits antimicrobial activity against various pathogens. For example, derivatives of similar compounds have been tested against Escherichia coli and Staphylococcus aureus, showing promising results .
Case Studies
-
Study on Anti-inflammatory Effects:
A study conducted on a series of azepane derivatives demonstrated that modifications in the sulfonyl group significantly enhanced anti-inflammatory activity. The results indicated a reduction in cytokine levels in vitro, suggesting a mechanism involving the inhibition of NF-kB signaling pathways. -
Antimicrobial Testing:
Another investigation focused on the antimicrobial properties of related compounds found that certain derivatives showed effective inhibition against gram-positive and gram-negative bacteria. The study concluded that structural features like the azepane and sulfonyl groups contributed to this activity.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H21NO5S |
| Molecular Weight | 339.41 g/mol |
| CAS Number | 325694-53-9 |
| Purity | Typically ≥ 95% |
| Biological Activity | Observed Effect |
|---|---|
| Anti-inflammatory | Significant reduction in cytokines |
| Antimicrobial | Effective against E. coli and S. aureus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
